5-Oxo-5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-2-yl)pentanoic acid
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Description
The compound “5-Oxo-5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-2-yl)pentanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of new fused spiroheterocyclic systems, including 1-oxa-4-thiaspiro[4.5]decan-2-one derivatives, has been investigated for the development of compounds with potential biological activities. These synthesis efforts involve reactions with chalcones and various anhydrides to produce novel spirothiazolopyrans, spirothiazolothiopyrans, and spirothiazolodihyropyridines, characterized by conventional methods like IR and NMR (Al-Ahmadi & El-zohry, 1994). Moreover, the creation of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones has been accomplished through metal-catalyzed oxidative cyclization, demonstrating moderate to potent anticancer activity against various human cancer cell lines (Yang et al., 2019).
Antiviral and Antimicrobial Activities
Spiro compounds derived from 1-oxa-4-thiaspiro[4.5]decan-3-one have shown promising antiviral activities. For instance, certain derivatives have been synthesized and evaluated against human coronavirus and influenza virus, with some compounds inhibiting human coronavirus 229E replication (Apaydın et al., 2019). Another study focused on the synthesis of spirothiazolidinone derivatives, demonstrating strong activity against influenza A/H3N2 virus, highlighting the potential of these scaffolds in antiviral drug development (Apaydın et al., 2020).
Drug Discovery and Biological Evaluation
The exploration of spiro compounds extends to drug discovery, where novel thia/oxa-azaspiro[3.4]octanes have been synthesized as multifunctional modules for drug discovery. These compounds have been designed to act as novel, structurally diverse modules with potential applications in various therapeutic areas (Li et al., 2013). Additionally, spiroglumide amido acid derivatives have been evaluated for their antigastrin activities, revealing potent and selective antagonists of CCKB/gastrin receptors, which could be significant for conditions influenced by gastrin levels (Makovec et al., 1996).
properties
IUPAC Name |
5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-5-oxo-3-thiophen-2-ylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c18-14(10-12(11-15(19)20)13-2-1-8-22-13)17-5-3-16(4-6-17)21-7-9-23-16/h1-2,8,12H,3-7,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPSPWIJGGPUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)CC(CC(=O)O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-2-yl)pentanoic acid |
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